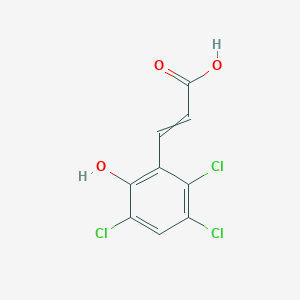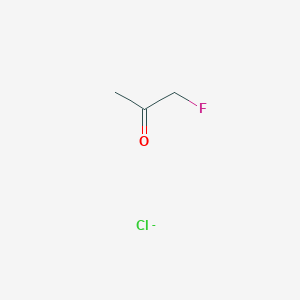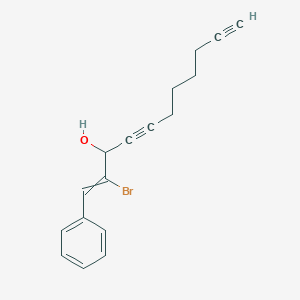
2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol is a chemical compound with the molecular formula C17H17BrO It is characterized by the presence of a bromine atom, a phenyl group, and a unique structure featuring both an alkene and two alkyne groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol typically involves multi-step organic reactions. One common method includes the bromination of 1-phenylundec-1-ene-4,10-diyn-3-ol using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of 2-hydroxy-1-phenylundec-1-ene-4,10-diyn-3-ol.
Oxidation: Formation of 2-bromo-1-phenylundec-1-ene-4,10-diyn-3-one.
Reduction: Formation of 2-bromo-1-phenylundec-1-ene-4,10-diene-3-ol.
科学研究应用
2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the phenyl group play crucial roles in binding to these targets, while the alkyne groups may participate in covalent modifications. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Bromo-2-phenylethene: Similar structure but lacks the alkyne groups.
2-Bromo-1-phenylhept-1-ene-4-yne: Contains only one alkyne group.
2-Bromo-1-phenylundec-1-ene-4-yne: Contains one alkyne group and a similar carbon chain length.
Uniqueness
2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol is unique due to its combination of a bromine atom, a phenyl group, and two alkyne groups. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
属性
CAS 编号 |
329315-80-2 |
|---|---|
分子式 |
C17H17BrO |
分子量 |
317.2 g/mol |
IUPAC 名称 |
2-bromo-1-phenylundec-1-en-4,10-diyn-3-ol |
InChI |
InChI=1S/C17H17BrO/c1-2-3-4-5-6-10-13-17(19)16(18)14-15-11-8-7-9-12-15/h1,7-9,11-12,14,17,19H,3-6H2 |
InChI 键 |
RHBFUACLMFWHLP-UHFFFAOYSA-N |
规范 SMILES |
C#CCCCCC#CC(C(=CC1=CC=CC=C1)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


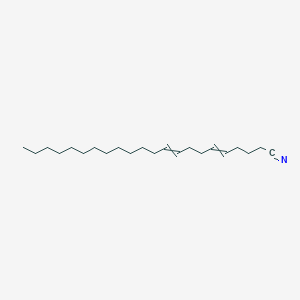
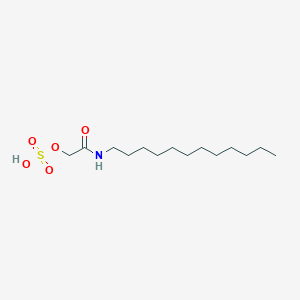
![4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one](/img/structure/B14251367.png)

![Bis[(4-bromophenyl)methyl] methylphosphonate](/img/structure/B14251385.png)
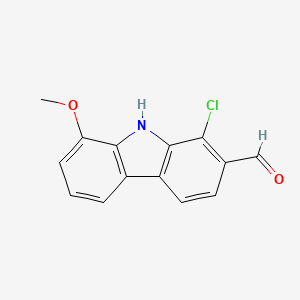
![Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate](/img/structure/B14251394.png)
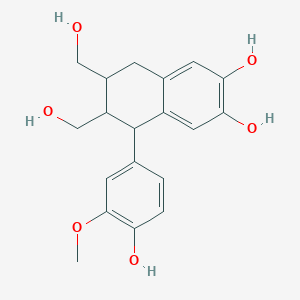
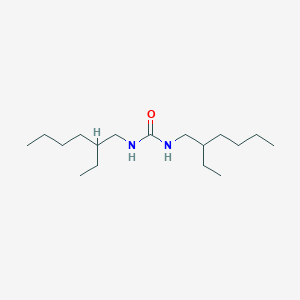
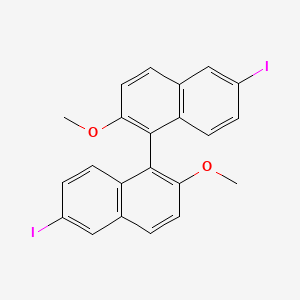
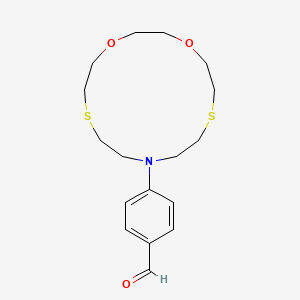
![(3aS)-1-Methyl-3,3-diphenylhexahydro-1H-pyrrolo[2,1-e][1,2]azaborole](/img/structure/B14251427.png)
